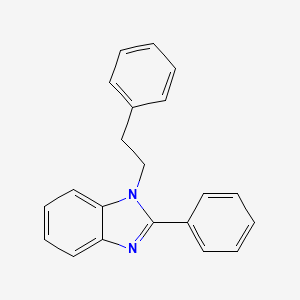
2-Phenyl-1-(2-phenylethyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1-(2-phenylethyl)benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features a benzimidazole core with phenyl and phenylethyl substituents, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
2-Phenyl-1-(2-phenylethyl)benzimidazole is a derivative of benzimidazole, which has been found to exhibit potent antiproliferative and antimicrobial activities . The primary targets of this compound are cancer cell lines such as A549, A498, HeLa, A375, and HepG2 . These targets play a crucial role in the growth and proliferation of cancer cells.
Mode of Action
The compound interacts with its targets by inhibiting their proliferation. It has been found to be particularly active against HeLa and A375 cancer cell lines, with IC50 values in the range of 0.02–0.04 µM . This suggests that the compound binds to its targets with high affinity, leading to the inhibition of cancer cell growth and proliferation.
Biochemical Pathways
It is known that benzimidazole derivatives can act as eukaryotic topoisomerase ii inhibitors , which play a key role in DNA replication and transcription. By inhibiting this enzyme, the compound could potentially disrupt the normal cell cycle, leading to cell death.
Pharmacokinetics
It is known that benzimidazole derivatives generally have good bioavailability due to their ability to form stable complexes with biological macromolecules . This suggests that the compound could be well-absorbed and distributed in the body, metabolized efficiently, and excreted in a timely manner.
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth and proliferation. In vitro studies have shown that the compound exhibits good to potent antiproliferative activity against various cancer cell lines . Moreover, some derivatives of the compound were found to be less toxic to normal human cells than the positive control compound methotrexate , suggesting a potential therapeutic window.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain substituents on the benzimidazole ring can significantly affect the compound’s anticancer activity . Furthermore, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other biological molecules in the body.
Biochemical Analysis
Biochemical Properties
2-Phenyl-1-(2-phenylethyl)benzimidazole has been found to exhibit antiproliferative activity against various cancer cell lines Molecular docking studies suggest that it may interact with certain proteins, potentially influencing their function .
Cellular Effects
In cellular studies, this compound has shown potent antiproliferative activity against cancer cell lines such as A549, A498, HeLa, A375, and HepG2 .
Molecular Mechanism
The molecular mechanism of action of this compound is not completely understood. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(2-phenylethyl)benzimidazole typically involves the condensation of o-phenylenediamine with benzaldehyde derivatives. One common method includes the use of sodium metabisulphite as an oxidizing agent in a solvent mixture under mild conditions . The reaction proceeds efficiently, yielding the desired benzimidazole derivative with high purity.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-(2-phenylethyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions, particularly at the nitrogen atoms or the phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of an acid catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antiproliferative and antimicrobial activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylbenzimidazole
- 2-(Phenylethyl)benzimidazole
- 2-(Phenoxymethyl)benzimidazole
Uniqueness
2-Phenyl-1-(2-phenylethyl)benzimidazole is unique due to its dual phenyl and phenylethyl substituents, which enhance its biological activity and specificity. Compared to other benzimidazole derivatives, this compound exhibits a broader spectrum of activity and higher potency in various biological assays .
Properties
IUPAC Name |
2-phenyl-1-(2-phenylethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2/c1-3-9-17(10-4-1)15-16-23-20-14-8-7-13-19(20)22-21(23)18-11-5-2-6-12-18/h1-14H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVQIPRITAUFQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
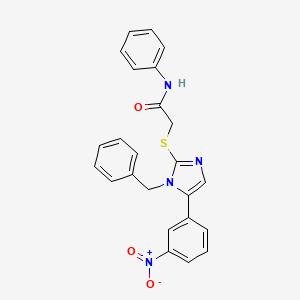
![1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B3017619.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]propanamide](/img/structure/B3017620.png)

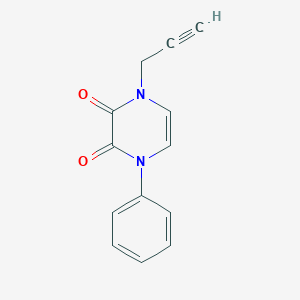

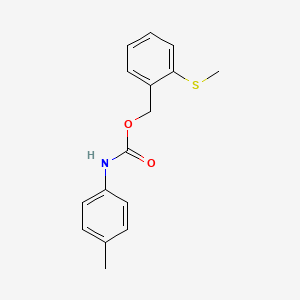
![N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B3017627.png)
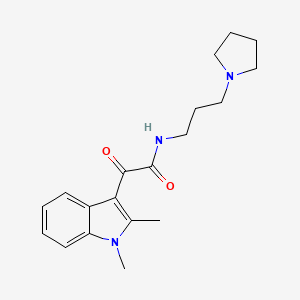

![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(3-methylbenzyl)quinolin-4(1H)-one](/img/structure/B3017632.png)

![1-Ethynyl-4-fluorobicyclo[2.2.1]heptane](/img/structure/B3017635.png)
![Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3017636.png)
